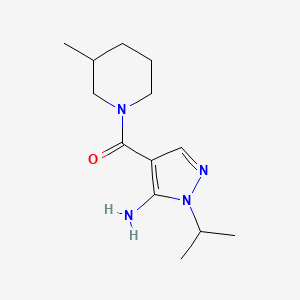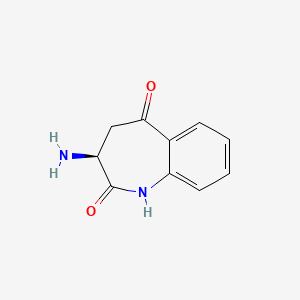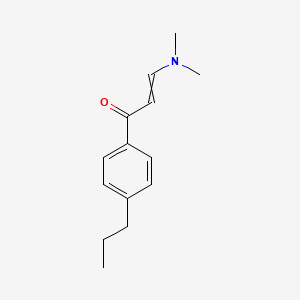![molecular formula C16H20N2O3 B11741178 2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11741178.png)
2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile is a complex organic compound with a molecular weight of 288.35 g/mol . It is characterized by the presence of a dimethoxyphenyl group, an amino group, and a nitrile group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile typically involves the reaction of 2,5-dimethoxyaniline with a suitable aldehyde or ketone under acidic or basic conditions . The reaction conditions may vary, but common methods include:
Aldol Condensation: This method involves the reaction of 2,5-dimethoxyaniline with an aldehyde in the presence of a base such as sodium hydroxide.
Mannich Reaction: This involves the reaction of 2,5-dimethoxyaniline with formaldehyde and a secondary amine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 5-{[(2,5-Dimethoxyphenylamino)]methylidene}-2,2-dimethyl-4,6-dioxo-1,3-dioxane .
- 2-Methoxyphenyl isocyanate .
Uniqueness
2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile is unique due to its specific structural features, such as the presence of both dimethoxyphenyl and nitrile groups
Propiedades
Fórmula molecular |
C16H20N2O3 |
|---|---|
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
2-[(2,5-dimethoxyanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
InChI |
InChI=1S/C16H20N2O3/c1-16(2,3)15(19)11(9-17)10-18-13-8-12(20-4)6-7-14(13)21-5/h6-8,10,18H,1-5H3 |
Clave InChI |
MFBYTFIUHMHGDI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C(=CNC1=C(C=CC(=C1)OC)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11741099.png)
![ethyl N-[3-hydroxy-2-(piperidin-1-yliminomethyl)but-2-enoyl]carbamate](/img/structure/B11741101.png)

![2-amino-3-{[(2E)-3-phenylprop-2-en-1-ylidene]amino}but-2-enedinitrile](/img/structure/B11741105.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11741112.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11741119.png)
![[(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11741129.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine](/img/structure/B11741133.png)

![2-(3-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11741140.png)
![1-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11741156.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine](/img/structure/B11741159.png)
